molecular formula C13H18N4O B7633626 N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide

Cat. No. B7633626
M. Wt: 246.31 g/mol
InChI Key: DXJWQAYQQCDHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide acts as a potent and selective inhibitor of GABA aminotransferase, an enzyme responsible for the breakdown of GABA, the major inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain and decrease seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of aging and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide is its potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, its high lipophilicity and low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and lack of selectivity for other enzymes involved in GABA metabolism may limit its therapeutic potential.

Future Directions

For N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide research include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and less toxic inhibitors of GABA aminotransferase. Additionally, the use of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide as a tool for studying the role of GABA in the brain and its potential as a biomarker for neurological and psychiatric disorders warrants further investigation.

Synthesis Methods

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide can be synthesized via a multi-step process starting with 6-methylpyrazin-2-amine. The amine is first protected with a Boc group, followed by cyclization with cyclopropylcarbonyl chloride to form the pyrrolidine ring. The Boc group is then removed, and the resulting amine is coupled with 2-carboxyethyl acrylate to form the final product, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide.

Scientific Research Applications

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9-7-14-8-12(15-9)17-6-2-3-11(17)13(18)16-10-4-5-10/h7-8,10-11H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJWQAYQQCDHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide

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